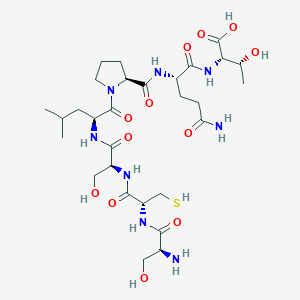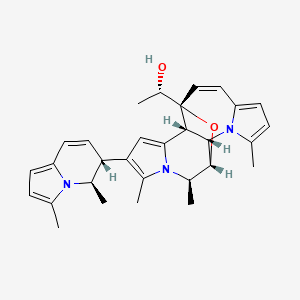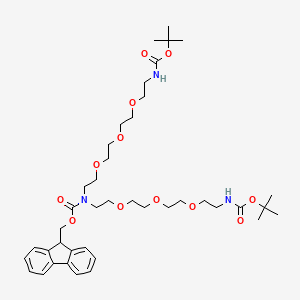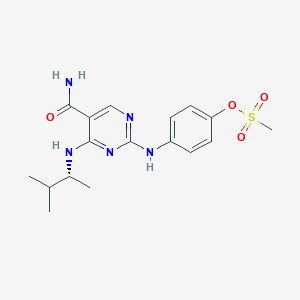
Jak3-IN-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Jak3-IN-9 is a selective inhibitor of Janus kinase 3 (JAK3), a member of the Janus kinase family of tyrosine kinases. JAK3 plays a crucial role in the signaling pathways of various cytokines, which are essential for immune cell development and function. Inhibitors like this compound are of significant interest due to their potential therapeutic applications in treating autoimmune diseases and certain types of cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Jak3-IN-9 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but it generally includes:
Formation of the core structure: This involves the construction of the central scaffold of the molecule through a series of condensation and cyclization reactions.
Functionalization: Introduction of various functional groups to the core structure to enhance its inhibitory activity and selectivity towards JAK3.
Purification: The final compound is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment, large-scale reactors, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
Jak3-IN-9 can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can also be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Jak3-IN-9 has a wide range of scientific research applications, including:
Mechanism of Action
Jak3-IN-9 exerts its effects by selectively inhibiting the activity of JAK3. It binds to the ATP-binding site of JAK3, preventing the phosphorylation and activation of downstream signaling molecules such as STAT proteins. This inhibition disrupts the JAK/STAT signaling pathway, which is crucial for the proliferation and differentiation of immune cells .
Comparison with Similar Compounds
Similar Compounds
Tofacitinib: Another JAK inhibitor that targets JAK1 and JAK3, used in the treatment of rheumatoid arthritis.
Ruxolitinib: A JAK1 and JAK2 inhibitor used in the treatment of myelofibrosis and polycythemia vera.
Baricitinib: A JAK1 and JAK2 inhibitor used in the treatment of rheumatoid arthritis.
Uniqueness
Jak3-IN-9 is unique in its high selectivity for JAK3 compared to other JAK inhibitors. This selectivity reduces the likelihood of off-target effects and makes it a promising candidate for treating diseases specifically associated with JAK3 dysregulation .
Properties
Molecular Formula |
C17H23N5O4S |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
[4-[[5-carbamoyl-4-[[(2R)-3-methylbutan-2-yl]amino]pyrimidin-2-yl]amino]phenyl] methanesulfonate |
InChI |
InChI=1S/C17H23N5O4S/c1-10(2)11(3)20-16-14(15(18)23)9-19-17(22-16)21-12-5-7-13(8-6-12)26-27(4,24)25/h5-11H,1-4H3,(H2,18,23)(H2,19,20,21,22)/t11-/m1/s1 |
InChI Key |
PPLPVIMTEDXJNJ-LLVKDONJSA-N |
Isomeric SMILES |
C[C@H](C(C)C)NC1=NC(=NC=C1C(=O)N)NC2=CC=C(C=C2)OS(=O)(=O)C |
Canonical SMILES |
CC(C)C(C)NC1=NC(=NC=C1C(=O)N)NC2=CC=C(C=C2)OS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



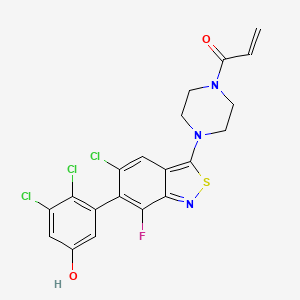
![methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-15,16-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12418336.png)
![(1S,2S,6R,7R,8S)-7-(1,3-benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-prop-2-enyltricyclo[4.2.0.02,8]oct-3-en-5-one](/img/structure/B12418344.png)

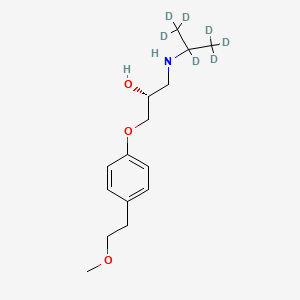
![N-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]-5-methyl-4-oxo-1-phenylpyridazine-3-carboxamide](/img/structure/B12418357.png)
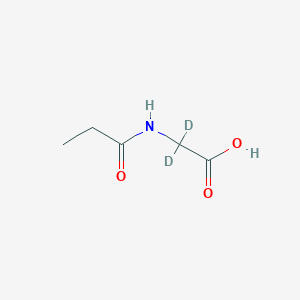
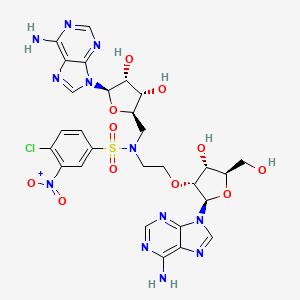
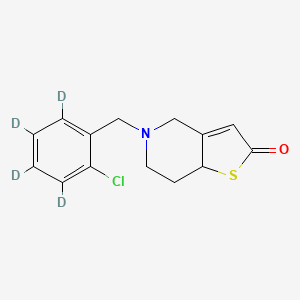
![4-[(4E)-3-methyl-5-oxo-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]pyrazol-1-yl]benzoic acid](/img/structure/B12418382.png)
